

A Technical Guide to DL-Methionine-d4: Properties, Protocols, and Pathways

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Compound of Interest

Compound Name: DL-Methionine-d4

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical characteristics of **DL-Methionine-d4**, a deuterated isotopologue of the essential amino acid methionine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work. The guide details the key properties of **DL-Methionine-d4**, outlines relevant experimental protocols for its analysis, and illustrates the metabolic pathways in which it serves as a crucial tracer.

Core Physical and Chemical Characteristics

DL-Methionine-d4 is a synthetic, non-radioactive, isotopically labeled form of DL-methionine where four hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantitative analysis and a tracer for metabolic studies.^[1] Its physical and chemical properties are summarized in the table below.

Property	Value	References
Chemical Name	DL-2-Amino-4-(methylthio)butanoic-3,3,4,4-d4 acid	[2]
Synonyms	DL-Methionine-3,3,4,4-d4, (±)-Methionine-d4	[3][4]
CAS Number	93709-61-6	[1]
Unlabeled CAS Number	59-51-8	
Molecular Formula	C ₅ H ₇ D ₄ NO ₂ S	
Molecular Weight	153.24 g/mol	
Appearance	White to off-white solid/crystalline powder	
Melting Point	225 - 230 °C	
Purity	≥98% (chemical purity), Isotopic Purity: ≥99 atom % D	
Solubility	Soluble in water (≥ 25 mg/mL), slightly soluble in methanol. It dissolves in dilute acids and in dilute solutions of alkali hydroxides.	
Storage Conditions	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. Store in a dry place.	

Experimental Protocols

The accurate and precise use of **DL-Methionine-d4** in research necessitates standardized experimental protocols. Below are detailed methodologies for key analytical procedures.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the chemical purity of **DL-Methionine-d4**. Specific parameters may need to be optimized based on the available instrumentation and column chemistry.

Objective: To separate and quantify **DL-Methionine-d4** from potential impurities.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Mixed-mode column (e.g., SIELC Primesep 100) capable of reversed-phase and cation-exchange interactions.

Reagents:

- **DL-Methionine-d4** sample
- HPLC-grade acetonitrile
- HPLC-grade water
- Trifluoroacetic acid (TFA) or other suitable buffer components
- Reference standards for potential impurities (if available)

Procedure:

- Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile in water with an acidic modifier like 0.1% TFA.
- Standard and Sample Preparation:
 - Accurately weigh and dissolve a known amount of **DL-Methionine-d4** in the mobile phase or a compatible solvent to prepare a stock solution.

- Prepare a series of dilutions from the stock solution to create calibration standards.
- Prepare the sample for analysis by dissolving it in the mobile phase to a known concentration.
- Chromatographic Conditions:
 - Column: Mixed-mode column (e.g., 250 x 4.6 mm, 5 μ m).
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 μ L.
 - Detection Wavelength: 210 nm.
 - Column Temperature: 30 °C.
 - Gradient: A typical gradient might start at 5% acetonitrile and increase to 50% over 20 minutes.
- Analysis:
 - Inject the calibration standards to generate a standard curve.
 - Inject the **DL-Methionine-d4** sample.
 - Identify and quantify the main peak corresponding to **DL-Methionine-d4** and any impurity peaks based on retention times and the standard curve.
- Calculation: Calculate the purity of the **DL-Methionine-d4** sample by expressing the area of the main peak as a percentage of the total peak area.

Isotopic Enrichment Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general steps for determining the isotopic purity of **DL-Methionine-d4**.

Objective: To confirm the extent of deuterium incorporation in the **DL-Methionine-d4** molecule.

Instrumentation:

- High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

- **DL-Methionine-d4** sample
- Deuterated solvent (e.g., D₂O)
- Internal standard (e.g., Trimethylsilylpropanoic acid - TMSP)

Procedure:

- Sample Preparation:
 - Accurately weigh and dissolve a small amount of the **DL-Methionine-d4** sample in a suitable deuterated solvent (e.g., D₂O) in an NMR tube.
 - Add a known amount of an internal standard if quantitative analysis is required.
- NMR Data Acquisition:
 - Acquire a ¹H NMR spectrum of the sample. The absence or significant reduction of signals at the positions corresponding to the deuterated sites (positions 3 and 4) compared to the non-deuterated methionine spectrum is indicative of high isotopic enrichment.
 - Acquire a ¹³C NMR spectrum to observe changes in the carbon signals adjacent to the deuterated positions.
 - For more detailed analysis, ²H NMR spectroscopy can be performed to directly observe the deuterium signals.
- Data Analysis:

- Integrate the residual proton signals at the deuterated positions in the ^1H NMR spectrum and compare them to the integration of a non-deuterated position (e.g., the methyl group) to calculate the percentage of deuteration.
- The isotopic enrichment is typically reported as atom % D.

Quantitative Analysis using DL-Methionine-d4 as an Internal Standard by LC-MS/MS

This protocol describes the use of **DL-Methionine-d4** as an internal standard for the accurate quantification of unlabeled methionine in a biological matrix.

Objective: To accurately measure the concentration of endogenous methionine in a sample.

Instrumentation:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Reagents:

- **DL-Methionine-d4** (internal standard)
- Unlabeled DL-Methionine (for calibration curve)
- Biological matrix (e.g., plasma, cell lysate)
- Protein precipitation agent (e.g., acetonitrile, methanol)
- LC-MS grade solvents

Procedure:

- Sample Preparation:
 - To a known volume of the biological sample, add a known amount of **DL-Methionine-d4** internal standard solution.

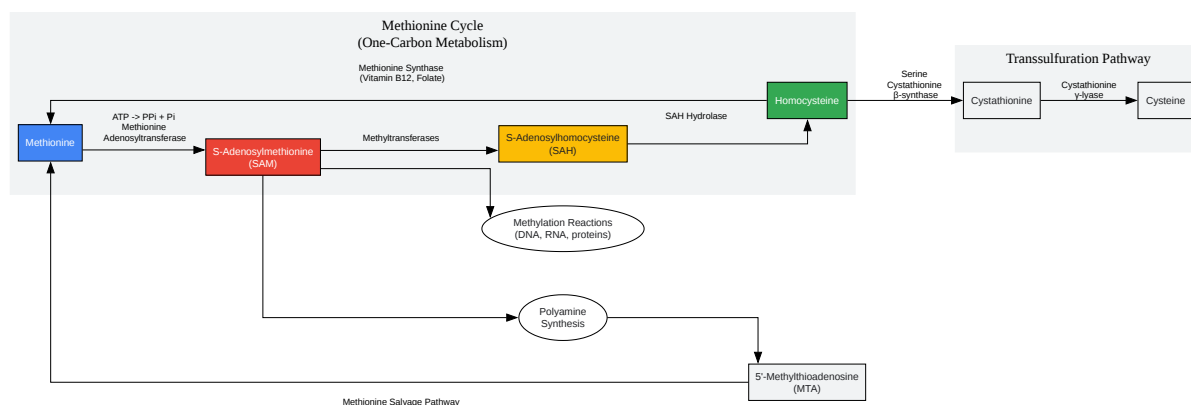
- Perform protein precipitation by adding a cold organic solvent (e.g., 3 volumes of acetonitrile).
- Vortex and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the initial mobile phase.
- Calibration Curve Preparation:
 - Prepare a series of calibration standards by spiking known concentrations of unlabeled DL-Methionine into the same biological matrix.
 - Process these standards in the same manner as the samples, including the addition of the **DL-Methionine-d4** internal standard.
- LC-MS/MS Analysis:
 - Inject the prepared samples and calibration standards into the LC-MS/MS system.
 - Develop a multiple reaction monitoring (MRM) method to monitor specific precursor-to-product ion transitions for both unlabeled methionine and **DL-Methionine-d4**.
- Data Analysis:
 - Calculate the peak area ratio of the analyte (unlabeled methionine) to the internal standard (**DL-Methionine-d4**) for each sample and standard.
 - Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
 - Determine the concentration of methionine in the samples by interpolating their peak area ratios from the calibration curve.

Metabolic Pathways and Experimental Workflows

DL-Methionine-d4 is an invaluable tool for tracing the metabolic fate of methionine in various biological systems. Methionine plays a central role in several key metabolic pathways.

Methionine Metabolism Pathways

The major metabolic pathways involving methionine are the Methionine Cycle (part of one-carbon metabolism), the Transsulfuration Pathway, and the Methionine Salvage Pathway.

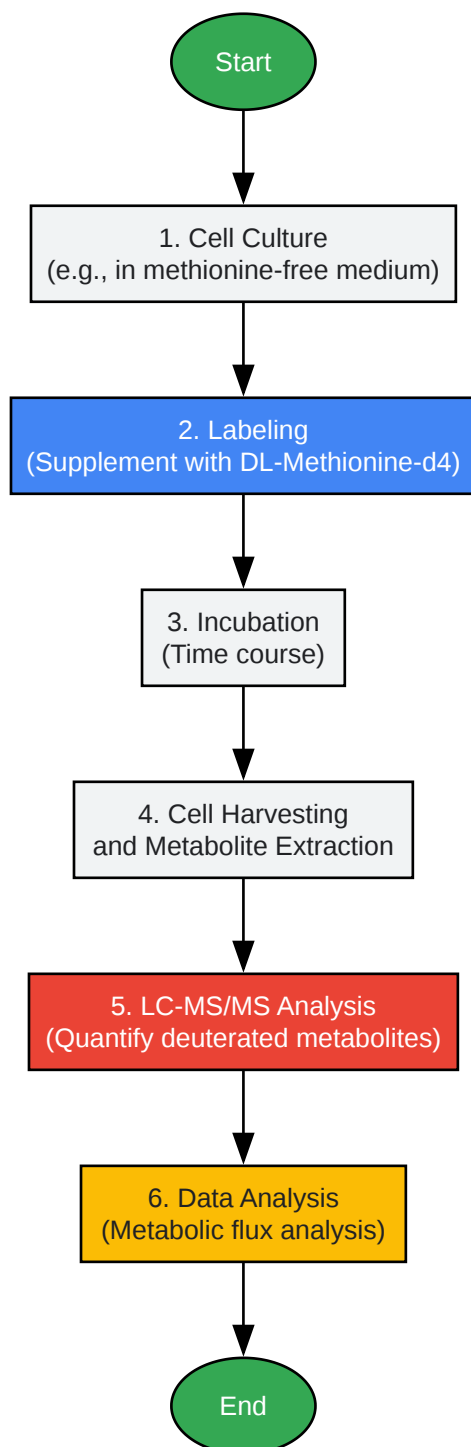


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Caption: Overview of major methionine metabolic pathways.

Experimental Workflow for Metabolic Tracing

The following diagram illustrates a typical workflow for using **DL-Methionine-d4** in a cell culture-based metabolic labeling experiment.



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Caption: Workflow for a stable isotope tracing experiment.

Conclusion

DL-Methionine-d4 is a powerful and versatile tool for researchers in the life sciences. Its well-defined physical and chemical properties, coupled with established analytical protocols, enable its reliable use as an internal standard for precise quantification and as a tracer to elucidate the complexities of methionine metabolism. The information and methodologies presented in this guide are intended to support the successful application of **DL-Methionine-d4** in a wide range of research and development endeavors.

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